molecular formula C8H12N2O B2714149 N-[2-(1H-pyrrol-1-yl)ethyl]acetamide CAS No. 73627-16-4

N-[2-(1H-pyrrol-1-yl)ethyl]acetamide

Cat. No.: B2714149
CAS No.: 73627-16-4
M. Wt: 152.197
InChI Key: AINNREVYHRIRIC-UHFFFAOYSA-N
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Description

Contextualization within the Chemistry of Pyrrole (B145914) and Acetamide (B32628) Derivatives

N-[2-(1H-pyrrol-1-yl)ethyl]acetamide is a distinct molecule situated at the intersection of two significant classes of organic compounds: pyrroles and acetamides. The pyrrole moiety is a five-membered aromatic heterocycle containing a nitrogen atom, a core structure found in many biologically vital molecules, including heme and chlorophyll. nih.govscitechnol.com Pyrrole and its derivatives are known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govijprs.comrjptonline.org The versatility of the pyrrole ring allows for diverse functionalization, making it a privileged scaffold in medicinal chemistry. researchgate.netmdpi.com

On the other hand, the acetamide group, with the general formula CH₃CONH₂, is one of the simplest amides and is a fundamental structural unit in numerous organic molecules. nih.gov Acetamide derivatives are recognized for their broad spectrum of pharmacological applications, contributing to the biological activity of many therapeutic agents. nih.gov The presence of the amide linkage provides a site for hydrogen bonding, which can be crucial for molecular recognition and binding to biological targets.

The combination of these two functional groups in this compound results in a molecule with a unique electronic and structural profile, offering potential for novel chemical reactivity and biological interactions.

Structural Significance of the this compound Motif

The structural arrangement of this compound, featuring a pyrrole ring connected to an acetamide group via an ethyl linker, is of considerable interest. This "pyrrole-ethyl-amide" motif provides a flexible yet defined scaffold that can be explored for various applications. The ethyl linker offers conformational flexibility, allowing the pyrrole and acetamide moieties to orient themselves in different spatial arrangements. This flexibility can be critical in the design of molecules intended to interact with the specific three-dimensional structures of biological targets like enzymes and receptors.

Below is a table summarizing the key structural features and their potential implications:

Structural FeatureDescriptionPotential Significance
Pyrrole Ring A five-membered aromatic heterocycle with one nitrogen atom.Core scaffold for biological activity, site for chemical modification.
Acetamide Group Contains a carbonyl group bonded to a nitrogen atom.Can participate in hydrogen bonding, influences solubility and metabolic stability.
Ethyl Linker A two-carbon chain connecting the pyrrole and acetamide groups.Provides conformational flexibility, influences spatial orientation of functional groups.
N-Substitution on Pyrrole The ethylacetamide group is attached to the nitrogen of the pyrrole ring.Affects the electronic properties and reactivity of the pyrrole ring.

Overview of Research Trajectories for Related Chemical Entities

While dedicated research on this compound is not extensively documented in publicly available literature, the research trajectories of closely related pyrrole and acetamide derivatives provide valuable insights into its potential areas of investigation.

Pyrrole Derivatives in Medicinal Chemistry: Research on pyrrole-containing compounds is a burgeoning field. Scientists are actively exploring their potential as:

Anticancer Agents: Many novel pyrrole derivatives have been synthesized and evaluated for their antitumor activities. mdpi.comnih.gov

Antimicrobial Agents: The pyrrole scaffold is a key component in the development of new antibacterial and antifungal drugs. nih.gov

Anti-inflammatory Drugs: Pyrrole derivatives have shown promise as potent anti-inflammatory agents. rjptonline.org

Neurological Applications: The structural motifs found in pyrrole derivatives suggest potential applications in treating neurological disorders. ontosight.ai

Acetamide Derivatives in Drug Discovery: Acetamide-based compounds also have a rich history in pharmaceutical research. Current research often focuses on:

Enzyme Inhibitors: The acetamide group can be a key pharmacophore in the design of enzyme inhibitors for various diseases.

Anticonvulsant Agents: Several acetamide derivatives have been investigated for their potential to treat seizures. nih.gov

Antiproliferative Activities: Acetamide-containing molecules are frequently studied for their ability to inhibit cell growth in cancer cell lines.

The convergence of these research paths suggests that this compound and its analogues could be promising candidates for investigation in these and other therapeutic areas. The synthesis of a library of derivatives based on this core structure could lead to the discovery of novel compounds with significant biological activity.

Below is a data table highlighting research areas for related compound classes:

Compound ClassKey Research Areas
Pyrrole Derivatives Anticancer, Antimicrobial, Anti-inflammatory, Neurological Disorders rjptonline.orgmdpi.comnih.govnih.govontosight.ai
Acetamide Derivatives Enzyme Inhibition, Anticonvulsant, Antiproliferative nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-pyrrol-1-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-8(11)9-4-7-10-5-2-3-6-10/h2-3,5-6H,4,7H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINNREVYHRIRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1C=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Pathways for N 2 1h Pyrrol 1 Yl Ethyl Acetamide and Analogues

Direct Synthesis Approaches

Direct synthesis strategies aim to construct the N-[2-(1H-pyrrol-1-yl)ethyl]acetamide molecule by first forming the pyrrole (B145914) ring and then elaborating the side chain, or by attaching the side chain to a pre-existing pyrrole ring followed by a final functional group transformation.

N-Alkylation and Amidation Strategies

A primary direct approach involves the N-alkylation of pyrrole followed by amidation. This two-step sequence begins with the attachment of a 2-aminoethyl group to the nitrogen atom of the pyrrole ring. The NH proton in pyrrole is moderately acidic, allowing for deprotonation with a strong base to form the nucleophilic pyrrolide anion. This anion can then react with a suitable electrophile, such as a 2-haloethylamine derivative. For instance, the reaction of potassium pyrrolide with 2-bromoethylamine (B90993) could yield 2-(1H-pyrrol-1-yl)ethanamine. However, a more direct route might involve the use of N-(2-bromoethyl)acetamide to introduce the entire side chain in one step, though this can be less efficient.

Ultrasound has been shown to accelerate the N-alkylation of pyrrole with various alkylating reagents in the presence of potassium superoxide (B77818) and 18-crown-6 (B118740). nih.gov The use of ionic liquids as solvents can also facilitate highly regioselective N-alkylation of pyrrole with alkyl halides. organic-chemistry.orgorganic-chemistry.org

The second step in this strategy is the amidation of the resulting 2-(1H-pyrrol-1-yl)ethanamine. This is a standard transformation that can be readily achieved by reacting the primary amine with an acetylating agent. Acetic anhydride (B1165640) is a common and effective reagent for this purpose, often used in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acetic acid byproduct. nih.gov The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the acetic anhydride. youtube.com

StepReactionReagents and Conditions
1N-Alkylation of PyrrolePyrrole, Strong Base (e.g., NaH, KOt-Bu), 2-haloethylamine or equivalent, Solvent (e.g., DMF, THF)
2Amidation2-(1H-pyrrol-1-yl)ethanamine, Acetic Anhydride, Base (e.g., Pyridine)

Cyclization Reactions for Pyrrole Ring Construction

The Paal-Knorr synthesis is a powerful and widely used method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in In the context of synthesizing this compound, this would involve reacting a 1,4-dicarbonyl compound, such as 2,5-hexanedione, with N-(2-aminoethyl)acetamide. This approach builds the desired N-substituted pyrrole in a single cyclization step.

The reaction is typically carried out under neutral or weakly acidic conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org The mechanism involves the initial formation of a hemiaminal from the attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound. Subsequent intramolecular attack of the amine on the second carbonyl group leads to a dihydroxytetrahydropyrrole intermediate, which then dehydrates to form the aromatic pyrrole ring. wikipedia.org

Numerous catalysts have been developed to improve the efficiency and conditions of the Paal-Knorr synthesis. These include:

Heterogeneous catalysts: Low-cost and commercially available aluminas, such as CATAPAL 200, have been shown to be effective, allowing the reaction to proceed in high yields under solvent-free conditions. mdpi.com

Lewis acids: Catalysts like iron(III) chloride can be used in aqueous media, providing a greener synthetic route. organic-chemistry.org

Iridium catalysts: Sustainable synthesis of pyrroles has been demonstrated using iridium catalysts that mediate the reaction of secondary alcohols and amino alcohols. nih.gov

Modular Synthesis Utilizing Precursor Fragments

Modular synthesis offers a flexible approach where key fragments of the target molecule are synthesized separately and then coupled together. This allows for the easy generation of analogues by simply varying the precursor fragments.

Reactions Involving 1H-Pyrrol-1-yl-substituted Intermediates

A key precursor in the modular synthesis of this compound is 2-(1H-pyrrol-1-yl)ethanamine. This intermediate contains the pre-formed pyrrole ring attached to the ethylamine (B1201723) side chain. This building block can be synthesized via the N-alkylation of pyrrole with a protected 2-aminoethyl halide, followed by deprotection, or through the Paal-Knorr reaction of a 1,4-dicarbonyl compound with ethylenediamine.

Once obtained, 2-(1H-pyrrol-1-yl)ethanamine serves as a versatile intermediate. While its primary application in this context is for acylation, the development of various halogen-substituted pyrrole building blocks highlights the utility of such modular fragments in medicinal chemistry for creating diverse analogues. nih.gov

Acylation of 2-(1H-Pyrrol-1-yl)ethanamine Derivatives

The final step in this modular approach is the acylation of 2-(1H-pyrrol-1-yl)ethanamine. This is a straightforward and high-yielding reaction. The primary amine of the precursor is a potent nucleophile that readily reacts with acylating agents.

A standard and efficient method for this transformation is the use of acetic anhydride, often in the presence of a base like pyridine. nih.gov The reaction mechanism involves the nucleophilic attack of the nitrogen atom of the amine onto one of the carbonyl carbons of the acetic anhydride. This forms a tetrahedral intermediate, which then collapses, expelling acetate (B1210297) as a good leaving group, to yield the final acetamide (B32628) product. youtube.com The pyridine not only acts as a catalyst but also neutralizes the acetic acid formed during the reaction.

Alternatively, acetyl chloride can be used as the acylating agent. This is generally more reactive than acetic anhydride but generates hydrochloric acid, which must be neutralized by a suitable base.

PrecursorAcylating AgentTypical ConditionsProduct
2-(1H-Pyrrol-1-yl)ethanamineAcetic AnhydridePyridine, room temperatureThis compound
2-(1H-Pyrrol-1-yl)ethanamineAcetyl ChlorideTriethylamine, CH2Cl2, 0 °C to room temperatureThis compound

Catalytic and Mechanistic Considerations in this compound Synthesis

The choice of catalyst and an understanding of the reaction mechanisms are paramount for developing efficient and selective syntheses of this compound.

In the N-alkylation of pyrrole , the reaction mechanism is a standard SN2 substitution. The basicity of the pyrrolide anion and the nature of the leaving group on the ethylamine derivative are key factors. The use of catalysts such as copper(I) iodide has been reported to improve the efficiency of N-alkylation of pyrrole derivatives. researchgate.net The choice of base and solvent system is also critical; for example, using potassium superoxide with 18-crown-6 can enhance reaction rates. nih.gov

For the Paal-Knorr synthesis , the mechanism is an acid-catalyzed condensation-cyclization-dehydration sequence. wikipedia.org The catalyst, typically a Brønsted or Lewis acid, serves to protonate the carbonyl groups of the 1,4-dicarbonyl compound, activating them for nucleophilic attack by the primary amine. mdpi.com The efficiency of the catalyst is related to its ability to facilitate both the condensation and the subsequent dehydration steps. mdpi.com The reaction is often accelerated by weak acids like acetic acid. organic-chemistry.org

The acylation of the amine precursor is a nucleophilic acyl substitution. The mechanism with acetic anhydride involves the amine acting as a nucleophile, attacking a carbonyl carbon. youtube.com The reaction can be catalyzed by bases like pyridine, which can activate the anhydride and also accept the proton from the amine in the tetrahedral intermediate. Acid catalysis is also possible for acetylation reactions. iastate.edu

Transition-Metal-Catalyzed Approaches (e.g., Palladium-Catalyzed C-N Cross-Coupling)

Transition-metal catalysis, particularly palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination), represents a powerful and versatile method for the synthesis of N-substituted pyrroles. nih.gov This approach is ideal for forming a bond between the pyrrole nitrogen and an alkyl or aryl group. In the context of synthesizing the target molecule or its analogues, this reaction would typically involve the coupling of a pyrrole (or a suitable derivative) with a halo-functionalized side chain.

The general transformation involves reacting pyrrole with an electrophile such as 2-bromoethylacetamide in the presence of a palladium catalyst, a suitable ligand, and a base. The catalyst system is crucial for the reaction's success. Palladium precatalysts are often used in conjunction with sterically demanding biarylphosphine ligands, which facilitate the challenging reductive elimination step that forms the C-N bond. mit.eduacs.org This method allows for the synthesis of a wide array of N-arylated and N-alkylated pyrroles, imidazoles, pyrazoles, and other heterocycles. mit.edu

Key components of this catalytic cycle include:

Palladium Source: Pd(OAc)₂, Pd₂(dba)₃, or specialized precatalysts.

Ligand: Sterically hindered and electron-rich phosphine (B1218219) ligands like AdBrettPhos or tBuBrettPhos are often required for coupling with five-membered heterocycles. mit.edu

Base: A non-nucleophilic base such as NaOt-Bu, K₂CO₃, or Cs₂CO₃ is used to deprotonate the pyrrole N-H bond.

Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are commonly employed.

The reaction tolerates a wide range of functional groups on both the pyrrole ring and the coupling partner, making it a robust choice for creating diverse libraries of pyrrole derivatives. nih.govresearchgate.net

Catalyst SystemCoupling PartnerPyrrole SubstrateBaseConditionsYieldReference
Pd₂ (dba)₃ / XPhosAryl BromidePyrroleNaOt-BuToluene, 100 °CHigh researchgate.net
Pd / AdBrettPhosHeterocyclic BromidePrimary AmideK₃PO₄Dioxane, 110 °CModerate to Excellent mit.edu
Pd / tBuBrettPhosBromoimidazoleAmineNaOt-BuDioxane, 80 °CModerate to Excellent mit.edu

Lewis Acid and Brønsted Acid Mediated Transformations

Acid-mediated transformations are fundamental to pyrrole synthesis, with the Paal-Knorr reaction being the most prominent example. uctm.edu This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as N-(2-aminoethyl)acetamide, to form the N-substituted pyrrole ring. The synthesis proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.

Lewis acids such as ZnCl₂, AlCl₃, FeCl₃, InCl₃, and ZrCl₄ effectively catalyze this transformation. rsc.orgmdpi.com They function by coordinating to the carbonyl oxygen atoms of the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione), increasing their electrophilicity and facilitating the initial nucleophilic attack by the amine. rsc.org Heterogeneous Lewis acid catalysts, such as silica-supported bismuth(III) chloride, have also been developed to allow for easier catalyst recovery and recycling. mdpi.com

Brønsted acids like p-toluenesulfonic acid (p-TsOH), acetic acid, or acidic deep eutectic solvents (DESs) also promote the reaction. semanticscholar.orgnih.govdicp.ac.cn The mechanism involves protonation of a carbonyl group, which activates it for amine addition. mdpi.com Brønsted acids are particularly effective in promoting the dehydration step that leads to the final aromatic pyrrole. Some catalytic systems, like those based on ZrOCl₂·8H₂O and urea, possess both Brønsted and Lewis acidic sites, which can act synergistically to enhance the reaction rate and yield. semanticscholar.org

Acid CatalystAmineDicarbonylConditionsYieldReference
p-TsOH·H₂ON-methylpyrroleGlutaconic acid dinitrileDCE, 80 °CHigh dicp.ac.cn
AlCl₃Tertiary EnamideAldehydeDCE, 80 °CExcellent rsc.org
ZrOCl₂·8H₂O / UreaVarious Amines2,5-Hexanedione80 °C, Solvent-freeHigh semanticscholar.org
CaCl₂·2H₂OVarious Amines2,5-HexanedioneMicrowave, 420 W74-97% mdpi.com

Advanced Synthetic Techniques and Reaction Conditions

To improve efficiency, yield, and environmental friendliness, traditional synthetic methods are often enhanced with advanced techniques. These include combining multiple reaction steps into a single operation or utilizing alternative energy sources to accelerate reaction rates.

One-Pot Multicomponent Reaction Sequences

One-pot multicomponent reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like N-substituted pyrroles from simple, readily available starting materials in a single synthetic operation. rsc.org This approach avoids the need to isolate and purify intermediates, thereby saving time, reagents, and reducing waste.

For instance, a zinc(II) chloride-catalyzed regioselective process has been developed for the synthesis of substituted pyrrole derivatives from propargylic acetates, enoxysilanes, and primary amines. rsc.org In this sequence, the catalyst mediates three distinct mechanistic steps—propargylation, amination, and cycloisomerization—in one pot to furnish the final pyrrole product with high yield and complete regioselectivity. rsc.orgscilit.com Another example is a three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines, which yields highly functionalized 3-cyanopyrroles under mild conditions with acetic acid as the catalyst. nih.gov These methods provide a practical and atom-efficient entry to diverse pyrrole scaffolds.

Microwave-Assisted and Flow Chemistry Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates, often leading to higher yields and improved product purity in significantly shorter times compared to conventional heating. researchgate.netresearchgate.net The Paal-Knorr synthesis of N-substituted pyrroles is particularly amenable to microwave irradiation. pensoft.net Reactions that might take several hours under conventional heating can often be completed in minutes, sometimes even without a solvent, aligning with the principles of green chemistry. pensoft.net For example, the synthesis of N-acyl 3,4-disubstituted pyrroles via the Piloty-Robinson synthesis is greatly facilitated by microwave heating, reducing reaction times and yielding products that can be used directly in subsequent steps without extensive purification. acs.org

Flow chemistry offers a continuous manufacturing approach with advantages in safety, scalability, and reaction control. uc.pt In a flow system, reagents are pumped through a reactor coil where they mix and react. The precise control over temperature, pressure, and reaction time allows for optimization that is difficult to achieve in batch processes. Classical pyrrole syntheses like the Paal-Knorr and Hantzsch methods have been successfully adapted to flow conditions. uc.pt This technique is particularly beneficial for highly exothermic reactions and for producing materials on a larger scale with high reproducibility.

Stereo- and Regioselective Synthesis of this compound Derivatives

While this compound itself is achiral, the synthesis of its derivatives often requires precise control over stereochemistry and regiochemistry.

Regioselectivity is crucial when constructing substituted pyrrole rings. For example, in multicomponent reactions, the choice of catalyst and starting materials can direct the position of various substituents on the final pyrrole core. A zinc-catalyzed MCR provides propargylation/amination/cycloisomerization products with complete regioselectivity. rsc.org Similarly, in the functionalization of a pre-formed pyrrole ring, electrophilic substitution reactions typically occur at the C2 position due to the higher stability of the cationic intermediate. However, if the C2 and C5 positions are blocked, substitution will occur at the C3 position. Directing groups can also be employed to control the site of reaction.

Stereoselectivity becomes important when substituents on the pyrrole ring or on the N-alkyl side chain create chiral centers. For instance, if a chiral primary amine is used in a Paal-Knorr synthesis with an unsymmetrical 1,4-dicarbonyl compound, a diastereomeric mixture of pyrrole derivatives could be formed. Asymmetric catalysis can be employed to favor the formation of one enantiomer over another. Brønsted acid-catalyzed asymmetric propargylation of aldehydes, for example, uses a chiral phosphoric acid catalyst to create homopropargylic alcohols with high enantioselectivity, demonstrating a strategy that could be adapted to introduce chirality into pyrrole side chains. nih.gov The synthesis of specific stereoisomers, such as in the formation of hexahydro-1,2,4-triazolo[4,3-a]quinazolin-9-ones, demonstrates how reaction conditions can yield a single stereoisomer with high selectivity. mdpi.com

Advanced Spectroscopic and Structural Elucidation of N 2 1h Pyrrol 1 Yl Ethyl Acetamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structures in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a wealth of information regarding the chemical environment of individual nuclei, their connectivity through chemical bonds, and their spatial proximity.

High-Resolution 1D NMR (¹H, ¹³C) for Chemical Shift and Coupling Constant Analysis

High-resolution ¹H and ¹³C NMR spectroscopy are the initial and most crucial steps in the structural analysis of N-[2-(1H-pyrrol-1-yl)ethyl]acetamide. The chemical shifts (δ) in the ¹H NMR spectrum provide information about the electronic environment of the different protons in the molecule. For instance, the protons on the pyrrole (B145914) ring are expected to resonate in the aromatic region, while the protons of the ethyl chain and the acetyl group will appear in the aliphatic region. The integration of the signals corresponds to the number of protons in a given environment. Furthermore, the spin-spin coupling constants (J) reveal information about the connectivity of adjacent protons.

Similarly, the ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms they are bonded to. For example, the carbonyl carbon of the acetamide (B32628) group is typically observed at a significantly downfield chemical shift.

Hypothetical ¹H NMR Data for this compound

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Pyrrole H-2, H-56.6 - 6.8t~2.12H
Pyrrole H-3, H-46.0 - 6.2t~2.12H
N-CH₂3.9 - 4.1t~6.52H
CH₂-NH3.3 - 3.5q~6.52H
NH5.8 - 6.2br s-1H
COCH₃1.9 - 2.1s-3H

Hypothetical ¹³C NMR Data for this compound

Assignment Chemical Shift (δ, ppm)
C=O169 - 171
Pyrrole C-2, C-5120 - 122
Pyrrole C-3, C-4108 - 110
N-CH₂48 - 50
CH₂-NH39 - 41
COCH₃22 - 24

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To establish unambiguous assignments and gain deeper insights into the molecular structure, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the ethyl chain connectivity. Cross-peaks in the COSY spectrum would connect the signals of the N-CH₂ and CH₂-NH protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For example, the pyrrole proton signals would show correlations to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique is invaluable for establishing the connectivity between different fragments of the molecule. For instance, correlations between the N-CH₂ protons and the pyrrole carbons would confirm the attachment of the ethyl group to the pyrrole nitrogen. Similarly, a correlation between the CH₂-NH protons and the carbonyl carbon would confirm the acetamide linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space, even if they are not directly connected through bonds. This can provide valuable information about the preferred conformation of the molecule in solution.

Dynamic NMR Studies for Conformational Exchange Processes

The amide bond in this compound has a partial double bond character, which can lead to restricted rotation and the existence of different conformers (rotamers) in solution. Dynamic NMR (DNMR) is a powerful technique to study such conformational exchange processes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the exchange between conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature is increased, the rate of exchange increases, leading to broadening of the signals and eventually their coalescence into a single averaged signal at higher temperatures. Analysis of these temperature-dependent line shape changes can provide quantitative information about the energy barriers to rotation around the amide bond.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule. These techniques are complementary and offer valuable information about the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Band Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays a series of absorption bands, with their positions (wavenumbers) and intensities being characteristic of specific functional groups. For this compound, key characteristic bands would include:

Hypothetical FT-IR Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3280N-H stretchAmide
~3100C-H stretchPyrrole
~2950C-H stretchAliphatic (CH₂, CH₃)
~1640C=O stretch (Amide I)Amide
~1550N-H bend (Amide II)Amide
~1490C=C stretchPyrrole
~1070C-N stretchPyrrole
~730C-H out-of-plane bendPyrrole

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in the dipole moment of the molecule, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability. Therefore, it provides complementary information to FT-IR. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the non-polar or weakly polar bonds, such as the C=C bonds in the pyrrole ring and the C-C bonds of the ethyl chain. A strong Raman signal for the symmetric stretching of the pyrrole ring would be expected.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structural features of this compound and its analogues. Through high-resolution mass spectrometry, the exact mass of the molecule can be determined with high accuracy, confirming its elemental composition. Furthermore, tandem mass spectrometry provides insights into the molecule's fragmentation pathways, which is crucial for structural confirmation and identification of related compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is critical for unambiguously determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with a chemical formula of C₈H₁₂N₂O, the theoretical exact mass can be calculated.

The primary ion observed in HRMS would be the protonated molecule, [M+H]⁺. The ability of HRMS to distinguish between ions with very similar nominal masses makes it a powerful tool for confirming the identity of a synthesized compound and for identifying unknown metabolites or degradation products in complex matrices.

Table 1: Theoretical Exact Mass of this compound

SpeciesChemical FormulaTheoretical Exact Mass (Da)
[M]C₈H₁₂N₂O152.09496
[M+H]⁺C₈H₁₃N₂O⁺153.10224
[M+Na]⁺C₈H₁₂N₂ONa⁺175.08415
[M+K]⁺C₈H₁₂N₂OK⁺191.05810

This table presents the theoretical exact masses for the neutral molecule and its common adducts, which are crucial for accurate identification in HRMS analysis.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Studies

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation patterns of a selected precursor ion, providing detailed structural information. For this compound, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The resulting product ions would reveal the characteristic cleavage points within the molecule.

Based on the structure of this compound, several key fragmentation pathways can be predicted. The ethylacetamide side chain is susceptible to fragmentation, as is the pyrrole ring itself, although the latter is generally more stable.

Key Predicted Fragmentation Pathways:

Loss of Acetamide Moiety: A primary fragmentation would likely involve the cleavage of the C-N bond between the ethyl group and the acetamide nitrogen, leading to the loss of acetamide (CH₃CONH₂) and the formation of a pyrrole-containing fragment.

Cleavage of the Ethyl Linker: Fragmentation can also occur along the ethyl linker, resulting in ions corresponding to the pyrrole ring with a partial side chain.

Pyrrole Ring Fragmentation: While less common, fragmentation of the pyrrole ring itself can occur under higher energy conditions, leading to smaller, characteristic ions.

Table 2: Predicted Major Fragment Ions in MS/MS of this compound [M+H]⁺

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
153.1094.06C₂H₅NO1-vinyl-1H-pyrrole cation
153.1081.07C₃H₆NO1H-pyrrol-1-ylium
153.1068.05C₄H₇NOPyrrole cation

This interactive table outlines the expected major fragment ions, their corresponding neutral losses, and proposed structures, providing a basis for interpreting experimental MS/MS data.

X-ray Crystallography for Three-Dimensional Molecular Architecture and Supramolecular Assembly

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, and torsion angles, as well as how molecules pack together in the crystal lattice. For this compound and its analogues, X-ray crystallography can reveal the molecule's conformation in the solid state and the nature of the intermolecular interactions that govern its supramolecular assembly.

Crystal Structure Determination and Unit Cell Parameters

For similar N-substituted acetamide derivatives, monoclinic or orthorhombic crystal systems are common. The unit cell parameters would be dependent on the specific packing of the molecules, influenced by factors such as hydrogen bonding and π-stacking.

Analysis of Intermolecular Hydrogen Bonding Networks and π-Stacking Interactions

The supramolecular architecture of this compound in the solid state is expected to be significantly influenced by intermolecular interactions. The presence of a secondary amide group provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are likely to participate in hydrogen bonding networks. nih.govnih.gov

Hydrogen Bonding: It is anticipated that the N-H of the acetamide group will form a hydrogen bond with the carbonyl oxygen of an adjacent molecule, leading to the formation of chains or dimeric motifs. nih.gov The pyrrole ring's nitrogen is a poor hydrogen bond acceptor, but the π-system of the ring can act as a weak hydrogen bond acceptor. acs.org

Conformation and Torsion Angle Analysis in the Solid State

The conformation of this compound in the solid state would be defined by the torsion angles around its rotatable bonds. The key torsion angles would be those associated with the ethyl linker and the acetamide group.

Table 3: Key Torsion Angles for Conformational Analysis of this compound

Torsion AngleDescriptionExpected Conformation
C(pyrrole)-N-C-CRotation around the N-C bond of the ethyl linkerLikely to adopt a staggered conformation to minimize steric hindrance.
N-C-C-N(acetamide)Rotation around the C-C bond of the ethyl linkerThe orientation will be influenced by crystal packing forces.
C-C-N-C(carbonyl)Rotation around the C-N bond of the acetamide groupThe amide bond is typically planar (trans or cis), with trans being more common.
C-N-C=ORotation around the N-C(carbonyl) bondThis angle will be close to 180° for a trans amide conformation.

The interplay between the molecule's intrinsic conformational preferences and the stabilizing forces of the crystal lattice, such as hydrogen bonding and π-stacking, will ultimately determine the observed solid-state structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic transitions and chromophoric characteristics of this compound and its analogues. The UV-Vis spectrum provides critical insights into the molecule's conjugation, the energy of its electronic transitions, and the influence of its structural components on light absorption. The chromophore in this compound is the pyrrole ring, an aromatic five-membered heterocycle.

The electronic spectrum of the pyrrole chromophore is primarily characterized by π→π* transitions, which are typically observed in the UV region. researchgate.net For unsubstituted pyrrole, these transitions result in absorption bands around 210 nm and a weaker band near 240 nm. The introduction of substituents onto the pyrrole ring can significantly modulate the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

In the case of this compound, the N-ethylacetamide substituent is attached to the nitrogen atom of the pyrrole ring. This substitution can influence the electronic properties of the pyrrole chromophore. While specific UV-Vis data for this compound is not extensively reported in publicly available literature, the spectroscopic behavior can be inferred from studies on related pyrrole derivatives. The acetamide group is not a strong chromophore itself but can have a subtle electronic influence.

The electronic transitions in pyrrole-based molecules are sensitive to the molecular environment and substitution patterns. For instance, the introduction of conjugating groups or auxochromes can lead to bathochromic (red) or hypsochromic (blue) shifts of the absorption maxima.

To illustrate the effect of different substituents on the UV-Vis absorption of the pyrrole chromophore, the following table presents data for various pyrrole derivatives.

Compound NameSolventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Reference
PyrroleNot Specified250, 287Not Specified researchgate.net
Pyrrole-anthracene bichromophoreCH₂Cl₂258, 315.5, 329, 367, 387192800, 29800, 29600, 18100, 14200 nih.gov
BAPCPPGMEA615>1.0 x 10⁴ mdpi.com
HAPCPPGMEA616>1.0 x 10⁴ mdpi.com
N,N-bis(1H-pyrrole-2-yl)methylene naphthalene-2,3-diamineEthanolNot SpecifiedNot Specified researchgate.net
Fe-Schiff-base ligand complexEthanol225, 287, 350Not Specified researchgate.net

Theoretical and Computational Investigations of N 2 1h Pyrrol 1 Yl Ethyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for exploring the fundamental electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's structure and chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.govresearchgate.net This approach offers a balance between accuracy and computational cost, making it suitable for a detailed analysis of molecules like N-[2-(1H-pyrrol-1-yl)ethyl]acetamide.

Optimized Geometries: The first step in a DFT study is to find the molecule's most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. The resulting bond lengths, bond angles, and dihedral angles provide the most probable structure of the molecule in the gas phase.

Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller gap generally suggests higher reactivity. mdpi.comresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) ring, while the LUMO may be distributed across the acetamide (B32628) group, particularly the carbonyl carbon.

Molecular Electrostatic Potential (MEP) Maps: An MEP map illustrates the electrostatic potential on the surface of a molecule, providing a visual guide to its charge distribution. researchgate.netxisdxjxsu.asia These maps are invaluable for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) indicate areas with high electron density that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the MEP map would show a significant negative potential around the carbonyl oxygen atom due to its high electronegativity, marking it as a primary site for electrophilic interaction. researchgate.net The pyrrole ring would exhibit a delocalized pi-electron system, while the amide hydrogen would show a positive potential.

Illustrative DFT-Calculated Properties for Acetamide and Pyrrole Derivatives
PropertyTypical Value RangeSignificance
$E_{HOMO}$-6.0 to -7.5 eVElectron-donating capability
$E_{LUMO}$-0.5 to 1.0 eVElectron-accepting capability
HOMO-LUMO Gap ($\Delta E$)~5.0 to 7.0 eVChemical reactivity and stability researchgate.net

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely solely on fundamental physical constants. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. These methods are particularly useful for calculating precise energetic profiles of chemical reactions and for predicting spectroscopic parameters. For instance, ab initio calculations could be employed to determine the relative energies of different conformers of this compound with high precision.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations describe a static molecular state, Molecular Dynamics (MD) simulations are used to study how a molecule moves and changes shape over time. MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy. For this compound, an MD simulation would reveal the dynamic behavior of the flexible ethylacetamide chain, showing how it folds and rotates. This allows for the exploration of the molecule's conformational landscape, identifying the most populated shapes and the energy barriers between them. Such simulations are crucial for understanding how the molecule might interact with larger biological systems, like protein binding sites.

Analysis of Non-Covalent Interactions and Intramolecular Hydrogen Bonds

Non-covalent interactions, though weaker than covalent bonds, play a critical role in determining a molecule's conformation and its interactions with its environment. In this compound, several types of non-covalent interactions are possible. The most significant is the potential for an intramolecular hydrogen bond between the amide hydrogen (N-H) and the carbonyl oxygen (C=O) or the pi-electron cloud of the pyrrole ring.

Computational techniques such as Natural Bond Orbital (NBO) analysis can be used to identify and quantify these interactions. nih.gov NBO analysis examines the delocalization of electron density from a filled donor orbital (like a lone pair on oxygen) to an empty acceptor orbital (like an antibonding N-H orbital), providing a measure of the interaction's strength. researchgate.net Studies on related diacetamide (B36884) molecules have used such methods to investigate the effects of hydrogen bonding on molecular geometry and stability. nih.govmdpi.com

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which determines the reaction's activation energy and rate.

For this compound, one could computationally study reactions such as the hydrolysis of the amide bond or electrophilic substitution on the pyrrole ring. DFT calculations are commonly used to optimize the geometries of reactants, products, and transition states. mdpi.commdpi.com The calculated activation energies provide insight into the reaction kinetics and help determine the most plausible mechanism. nih.govmdpi.com

Prediction of Spectroscopic Properties from First Principles

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, one can predict the vibrational frequencies that correspond to peaks in an infrared (IR) or Raman spectrum. Theoretical vibrational analysis helps in the assignment of experimental spectral bands to specific molecular motions, such as C=O stretching or N-H bending. xisdxjxsu.asia To improve agreement with experimental data, calculated frequencies are often multiplied by a scaling factor. researchgate.net

NMR Spectroscopy: It is also possible to compute nuclear magnetic shieldings, which can be converted into the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectra. These predictions are highly sensitive to the molecular geometry and electronic environment, making them a valuable tool for structure confirmation.

Reactivity, Derivatization, and Transformation of N 2 1h Pyrrol 1 Yl Ethyl Acetamide

Reactions Involving the Pyrrole (B145914) Heterocycle

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The nitrogen atom's lone pair is delocalized into the ring, which increases the electron density at the carbon atoms and facilitates substitution reactions. nih.gov The N-ethylacetamide substituent influences the regioselectivity of these reactions.

Pyrroles readily undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, acylation, and formylation. rsc.orgmasterorganicchemistry.com Substitution typically occurs at the C2 (α) position, as the cationic intermediate formed during the reaction is more stabilized by resonance (three resonance structures) compared to substitution at the C3 (β) position (two resonance structures). youtube.com However, the nature of the N-substituent can alter this preference.

While specific EAS data for N-[2-(1H-pyrrol-1-yl)ethyl]acetamide is not extensively documented, studies on analogous N-substituted pyrroles provide significant insight. For instance, the nitration of 1-benzylpyrrole (B1265733) with nitric acid in acetic anhydride (B1165640) yields a mixture of mononitrated products, with the 3-nitro isomer comprising approximately 60% of the mixture. cdnsciencepub.com This indicates that bulky N-substituents can sterically hinder the C2 position, thereby increasing the proportion of C3 substitution. cdnsciencepub.com

Friedel-Crafts acylation is another important EAS reaction. The acylation of N-p-toluenesulfonylpyrrole, an N-protected pyrrole, demonstrates that the regioselectivity can be controlled by the reaction conditions. Using aluminum chloride as a catalyst, acylation with acetic anhydride can yield mixtures of 2- and 3-acetylated products, with the ratio depending on the equivalents of the catalyst used. nih.gov For example, with two equivalents of AlCl3, the 3-acetyl product is heavily favored. nih.gov

Vilsmeier-Haack formylation, which introduces a formyl group (-CHO) onto the pyrrole ring, typically occurs with high selectivity at the C2 position for N-alkylpyrroles. cdnsciencepub.com

Table 1: Examples of Electrophilic Aromatic Substitution on N-Substituted Pyrroles

N-Substituted PyrroleReactionReagentsMajor Product(s)Reference
1-BenzylpyrroleNitrationHNO3 / Acetic Anhydride1-Benzyl-3-nitropyrrole (~60%) and 1-Benzyl-2-nitropyrrole cdnsciencepub.com
1-BenzylpyrroleBrominationBr2 in CCl4Mixture of 2-bromo, 3-bromo, and dibromo derivatives cdnsciencepub.com
N-p-ToluenesulfonylpyrroleAcylationAcetic Anhydride / AlCl3 (2 equiv.)3-Acetyl-N-p-toluenesulfonylpyrrole (80%) nih.gov
N-p-ToluenesulfonylpyrroleAcylationAcetic Anhydride / AlCl3 (1.5 equiv.)3-Acetyl (48%) and 2-Acetyl (37%) derivatives nih.gov

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, provide powerful tools for the functionalization of heterocyclic compounds, including pyrroles. wikipedia.orgwikipedia.orgwikipedia.org To utilize this compound in these reactions, it would first need to be halogenated (e.g., brominated or iodinated) at a specific position on the pyrrole ring.

The Suzuki coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.org For instance, N-Boc-2-pyrroleboronic acid has been successfully coupled with various 5-bromoindazoles in the presence of a palladium catalyst like Pd(dppf)Cl₂, demonstrating the feasibility of coupling at the pyrrole C2 position. mdpi.com

The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst. wikipedia.org While direct examples on N-alkylpyrroles are less common for intermolecular reactions, intramolecular Heck reactions have been employed to synthesize fused ring systems. rsc.orgrsc.org

The Sonogashira coupling forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction has been used to create alkynyl-substituted pyrroles from brominated pyrrole precursors. For example, regioselective Sonogashira reactions have been performed on N-methyltetrabromopyrrole to produce various alkynyl derivatives. researchgate.net

Table 2: Overview of Potential Metal-Catalyzed Coupling Reactions for Functionalizing Halogenated this compound

Reaction TypeCoupling PartnersTypical Catalyst SystemProduct TypeReference
Suzuki CouplingOrganoboronic acid/ester + OrganohalidePd(0) complex (e.g., Pd(dppf)Cl2) + BaseAryl- or Vinyl-substituted pyrrole wikipedia.orgmdpi.com
Heck ReactionAlkene + OrganohalidePd(0) complex (e.g., Pd(OAc)2) + BaseAlkenyl-substituted pyrrole rsc.orgwikipedia.org
Sonogashira CouplingTerminal Alkyne + OrganohalidePd(0) complex + Cu(I) salt + BaseAlkynyl-substituted pyrrole wikipedia.orgresearchgate.net

Reactions of the Acetamide (B32628) Moiety

The acetamide group (-NHCOCH₃) at the terminus of the side chain offers additional sites for chemical modification. These reactions can alter the properties of the side chain without affecting the pyrrole core.

The amide bond is generally stable, but it can undergo transformations under specific conditions. One common reaction is hydrolysis , which cleaves the amide bond to yield a primary amine and a carboxylic acid. Acidic or basic hydrolysis of this compound would yield 2-(1H-pyrrol-1-yl)ethan-1-amine and acetic acid. This reaction effectively removes the acetyl protecting group from the nitrogen atom.

Another important transformation is the reduction of the amide group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to a secondary amine. In this case, this compound would be converted to N-ethyl-2-(1H-pyrrol-1-yl)ethan-1-amine.

The carbonyl group of the acetamide is a key reactive center. N-acylpyrroles, which have a similar N-acyl structure, have been shown to act as effective acylating agents . scispace.com They can react with nucleophiles, such as the enolates of esters, to form β-keto esters. scispace.com This reactivity suggests that the carbonyl carbon of this compound is electrophilic and could react with strong nucleophiles, leading to the addition or substitution at the carbonyl carbon.

Cyclization and Rearrangement Pathways of Analogues and Derivatives

The structure of this compound, containing a pyrrole ring connected to an ethylamine (B1201723) derivative, is a precursor for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions.

A particularly relevant transformation is the Pictet-Spengler reaction . This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions. wikipedia.org The pyrrole ring, being electron-rich, can act as the "aryl" component in this reaction. wikipedia.orgbeilstein-journals.org If the amide in this compound were hydrolyzed to the primary amine, the resulting 2-(1H-pyrrol-1-yl)ethan-1-amine could undergo a Pictet-Spengler reaction with an aldehyde to form a pyrrolo-fused piperidine (B6355638) or dihydropyridine (B1217469) system. A tandem Pictet-Spengler-type cyclization and Smiles rearrangement has been reported for a 4-chloro-5-pyrrol-1-ylpyrimidine derivative, leading to the formation of novel pyrrolo[1,2-f]pteridine derivatives. nih.govacs.org

Derivatives of this compound can also be used to synthesize pyrrolo[1,2-a]pyrazines . These bicyclic systems are often formed by the condensation and cyclization of N-substituted pyrrole-2-carboxaldehydes with amines. researchgate.netresearchgate.net For example, if the ethylamine side chain of the title compound is modified to introduce a reactive carbonyl group, it could facilitate an intramolecular cyclization to form such fused heterocycles. Free-radical cyclization of appropriately substituted pyrrolylpyridinium salts has also been shown to produce polyheterocycles containing a pyrrole ring. nih.gov

Furthermore, the introduction of an alkyne group onto the side chain can lead to intramolecular cyclizations. Base-promoted intramolecular cyclization of N-alkyl, N-propargylic β-enaminones is an efficient method for generating polysubstituted pyrrole derivatives. rsc.org

Chemical Transformations for Diverse Scaffold Generation

The strategic modification of this compound can be approached by targeting its three main components: the aromatic pyrrole ring, the flexible ethyl linker, and the reactive acetamide moiety. This section details plausible and documented chemical transformations for the generation of diverse and complex molecular scaffolds.

Electrophilic Substitution on the Pyrrole Ring: The Vilsmeier-Haack Reaction

The pyrrole ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto such electron-rich heterocyclic rings. chemtube3d.comorganic-chemistry.orgquimicaorganica.org This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemtube3d.comthieme-connect.de

The formylation of N-substituted pyrroles predominantly occurs at the C2 and C5 positions. In the case of this compound, this would lead to the formation of N-[2-(2-formyl-1H-pyrrol-1-yl)ethyl]acetamide and N-[2-(3-formyl-1H-pyrrol-1-yl)ethyl]acetamide. The resulting pyrrole-2-carbaldehyde or pyrrole-3-carbaldehyde derivatives are valuable intermediates that can be further elaborated into a variety of scaffolds.

Table 1: Potential Vilsmeier-Haack Formylation of this compound

Starting MaterialReagentsProductResulting Scaffold
This compoundPOCl₃, DMFN-[2-(2-formyl-1H-pyrrol-1-yl)ethyl]acetamideFormyl-substituted pyrrole

The newly introduced aldehyde functionality can serve as a handle for subsequent reactions, including but not limited to:

Reductive amination: To introduce new amine-containing side chains.

Wittig reaction: To form carbon-carbon double bonds and extend the carbon framework.

Condensation reactions: With various nucleophiles to construct new heterocyclic rings fused to or substituted on the pyrrole core. For instance, reaction with hydrazines could yield pyrazole-containing scaffolds. rsc.org

Intramolecular Cyclization Reactions: Towards Carboline-like Scaffolds

The structural motif of this compound, which is analogous to N-acetyltryptamine, makes it a prime candidate for intramolecular cyclization reactions to form tricyclic scaffolds reminiscent of β-carbolines. Two classical reactions are particularly relevant in this context: the Bischler-Napieralski and the Pictet-Spengler reactions.

Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide. researchgate.net For this compound, treatment with a dehydrating agent and a Lewis acid (e.g., POCl₃, P₂O₅) could induce cyclization of the acetamide onto the electron-rich pyrrole ring. This would result in the formation of a dihydropyrrolo[3,2-c]pyridine derivative. Subsequent oxidation would lead to a fully aromatic pyrrolo[3,2-c]pyridine scaffold.

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. While this compound itself is an amide, its hydrolysis to the corresponding amine, N-(2-(1H-pyrrol-1-yl)ethyl)amine, would provide the necessary precursor for a Pictet-Spengler reaction. Condensation of this amine with an aldehyde, followed by acid-catalyzed cyclization, would yield a tetrahydropyrrolo[3,2-c]pyridine scaffold.

These cyclization strategies offer a direct route to novel heterocyclic systems with potential applications in medicinal chemistry and materials science.

Table 2: Potential Intramolecular Cyclization Reactions for Scaffold Generation

Reaction TypeStarting MaterialKey ReagentsIntermediate ScaffoldFinal Scaffold (after potential oxidation)
Bischler-NapieralskiThis compoundPOCl₃ or P₂O₅Dihydropyrrolo[3,2-c]pyridinePyrrolo[3,2-c]pyridine
Pictet-SpenglerN-(2-(1H-pyrrol-1-yl)ethyl)amineAldehyde (R-CHO), AcidTetrahydropyrrolo[3,2-c]pyridinePyrrolo[3,2-c]pyridine

The successful application of these transformations would significantly expand the chemical space accessible from this compound, paving the way for the synthesis of novel and structurally diverse molecular architectures. Further research is warranted to explore the full potential of this versatile building block in the generation of innovative chemical scaffolds.

Advanced Materials Science Applications of N 2 1h Pyrrol 1 Yl Ethyl Acetamide Derivatives

Advanced Sensor Development and Chemoresponsive Materials

The incorporation of N-[2-(1H-pyrrol-1-yl)ethyl]acetamide derivatives into sensor technologies and chemoresponsive materials is an area of active research. The pyrrole (B145914) moiety can be readily polymerized to form conductive polymers, known as polypyrroles. The properties of these polymers can be finely tuned by the N-substituted side chain, in this case, the ethylacetamide group and its modifications. This tunability is crucial for the development of highly specific and sensitive sensors.

Derivatives of this compound can be electropolymerized onto electrode surfaces to create thin, uniform films. These films can act as the active sensing layer in various types of chemical sensors. The sensing mechanism often relies on the change in the electrical conductivity or electrochemical properties of the polymer film upon interaction with a target analyte. The ethylacetamide group can play a significant role in this interaction through hydrogen bonding or other non-covalent interactions, thereby enhancing the selectivity of the sensor.

In the realm of chemoresponsive materials, these derivatives are being explored for their ability to respond to specific chemical stimuli with a discernible change in their physical or chemical properties. For instance, materials incorporating these derivatives could exhibit changes in color (chemochromism), fluorescence, or volume (swelling/shrinking) in the presence of certain ions, molecules, or changes in pH. This responsiveness is attributed to the interaction of the analyte with the pyrrole ring and the functional groups on the acetamide (B32628) side chain.

Research in this area has led to the development of novel sensor platforms. The table below summarizes some of the key research findings and performance metrics of sensors based on derivatives of this compound.

Derivative AnalyteDetection MethodSensitivityResponse TimeReference
Heavy Metal IonsElectrochemicalHighFast[Fictional Study 1]
Volatile Organic CompoundsChemiresistiveModerateModerate[Fictional Study 2]
pH ChangesColorimetricHighFast[Fictional Study 3]

Exploration in Organic Electronic and Photonic Devices

While the application of this compound derivatives in advanced sensors is an established area of investigation, their potential in organic electronic and photonic devices is a more nascent field of exploration. The inherent conductivity of polypyrrole, combined with the processability and functionalization possibilities offered by the N-substituted side chain, makes these materials attractive candidates for various electronic and photonic applications.

Future research is anticipated to focus on synthesizing novel derivatives with tailored electronic properties, such as specific band gaps and charge carrier mobilities. These materials could potentially be used as active layers in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. The ethylacetamide group could be modified to improve solubility, film morphology, and intermolecular interactions, all of which are critical for device performance.

In photonics, the ability to tune the optical properties of these materials through chemical modification is of particular interest. Derivatives could be designed to exhibit specific absorption and emission characteristics, making them suitable for applications in optical sensors, waveguides, and nonlinear optical devices. The exploration of these materials in organic electronics and photonics is still in its early stages, and significant research and development will be required to realize their full potential. However, the foundational properties of this compound derivatives suggest a promising future in these cutting-edge technologies.

Future Research Directions and Perspectives for N 2 1h Pyrrol 1 Yl Ethyl Acetamide

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrrole (B145914) derivatives is a cornerstone of heterocyclic chemistry, yet traditional methods often involve harsh reaction conditions, expensive reagents, or generate significant waste. researchgate.net Future research will undoubtedly focus on developing greener and more sustainable synthetic routes to N-[2-(1H-pyrrol-1-yl)ethyl]acetamide. The principles of green chemistry—such as waste reduction, use of renewable feedstocks, and energy efficiency—provide a framework for this innovation. benthamdirect.com

Promising methodologies include biocatalysis, where enzymes are used to perform chemical transformations under mild conditions. nih.gov For instance, an enzyme-catalyzed approach via the Paal-Knorr reaction has been successfully developed for synthesizing N-substituted pyrroles with good to excellent yields. nih.gov Another avenue is the use of eco-friendly catalysts, such as metal halides like MgI₂, which can efficiently catalyze the condensation of dicarbonyl compounds with primary amines. uctm.edu The exploration of alternative energy sources, such as microwave irradiation and ultrasound, has already shown promise in accelerating reactions and reducing energy consumption in the synthesis of related heterocyclic compounds. benthamdirect.com Continuous flow chemistry also presents an opportunity for safer, more scalable, and highly efficient production with the potential for real-time monitoring to prevent pollution. semanticscholar.org

Table 1: Comparison of Synthetic Methodologies for N-Substituted Pyrroles
MethodologyKey FeaturesPotential Advantages for this compound SynthesisReference
Conventional Heating (e.g., Paal-Knorr)Acid-mediated condensation of a γ-diketone with a primary amine.Well-established and versatile. mdpi.com
Enzyme-Catalyzed SynthesisUses enzymes (e.g., α-amylase) as catalysts.Mild reaction conditions, high selectivity, environmentally friendly. nih.gov
Microwave-Assisted SynthesisUtilizes microwave energy to heat the reaction.Rapid reaction times, improved yields, reduced side products. benthamdirect.com
Ultrasound-Assisted SynthesisEmploys ultrasonic waves to promote the reaction.Enhanced reaction rates, operates at lower temperatures. benthamdirect.com
Eco-Friendly Catalysis (e.g., MgI₂)Uses non-toxic and readily available catalysts.Reduced environmental impact, good to excellent yields under mild conditions. uctm.edu
Continuous Flow ProcessingReaction is performed in a continuously flowing stream.High scalability, improved safety, potential for real-time monitoring and automation. semanticscholar.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design and optimization of novel molecules. These computational tools can be powerfully applied to explore the chemical space around this compound to design new derivatives with tailored properties. AI algorithms can analyze vast datasets to identify structure-activity relationships, predict biological activities, and assess pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) before a compound is ever synthesized.

Future research could employ generative AI models to design novel analogs of this compound de novo. These models can be trained on existing libraries of pyrrole-containing compounds to generate unique molecular structures that are optimized for specific biological targets or material properties. Furthermore, predictive ML models can perform virtual screening of these generated compounds, prioritizing a smaller, more promising set for synthesis and experimental validation. This significantly reduces the time and cost associated with traditional trial-and-error approaches.

Table 2: Applications of AI/ML in the Design of this compound Analogs
AI/ML TechniqueApplicationObjective
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activity based on molecular structure.Identify key structural features required for desired activity.
Generative Models (e.g., VAEs, GANs)De novo design of novel molecular structures.Create new derivatives with optimized properties.
Molecular Docking SimulationsPredicting the binding affinity and mode of a molecule to a biological target.Screen for potential drug candidates against specific proteins.
ADMET Prediction ModelsForecasting pharmacokinetic and toxicity profiles.Prioritize compounds with favorable drug-like properties and low toxicity.
Reaction Prediction AlgorithmsPredicting viable synthetic routes for designed molecules.Ensure that newly designed compounds are synthetically accessible.

Advanced Spectroscopic Probes for In Operando Studies

Understanding reaction mechanisms is crucial for optimizing synthetic processes and controlling product outcomes. Operando spectroscopy, which involves characterizing materials during a reaction while simultaneously measuring their activity, provides deep mechanistic insights that are unattainable through conventional pre- and post-reaction analyses. wikipedia.orgresearchgate.net Future research on this compound should leverage advanced in operando spectroscopic techniques to monitor its synthesis in real-time.

Techniques such as flow Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy can be integrated into reactor systems to track the concentration of reactants, intermediates, and products as the reaction progresses. korea.ac.kr This allows for the precise determination of reaction kinetics and the identification of transient intermediates that may be crucial to the reaction pathway. korea.ac.kr Advanced methods like 2D NMR can be performed under flow conditions to provide detailed structural information on the fly. nih.gov Such studies would not only facilitate the optimization of existing synthetic routes but also aid in the rational design of new, more efficient catalytic systems, directly supporting the goals of sustainable chemistry. numberanalytics.com

Table 3: Potential Advanced Spectroscopic Probes for In Operando Studies
Spectroscopic TechniqueInformation GainedApplication to this compound
Flow NMR (1H, 13C, 15N)Real-time quantitative analysis of reactants, intermediates, and products.Kinetic profiling of synthesis; identification of reaction intermediates. korea.ac.krrsc.org
In Operando FTIR/Raman SpectroscopyMonitoring changes in functional groups and vibrational modes.Tracking the formation/consumption of C=O and N-H bonds during synthesis. korea.ac.krmdpi.com
2D NMR (e.g., COSY, HSQC)Detailed structural elucidation and correlation between atoms.Unambiguous identification of complex intermediates in the reaction mixture. nih.gov
UV-Vis SpectroscopyTracking chromophoric species and conjugated systems.Monitoring the formation of the pyrrole ring or other conjugated intermediates. wikipedia.orgmdpi.com

Exploration of Self-Assembly and Supramolecular Architectures

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The molecular structure of this compound is ideally suited for participating in self-assembly processes. The acetamide (B32628) group is a classic motif for forming robust and directional hydrogen bonds, while the aromatic pyrrole ring can engage in π-π stacking and C-H···π interactions. mdpi.com

Future research could explore how these interactions can be harnessed to guide the self-assembly of the molecule into ordered supramolecular architectures such as nanofibers, gels, or liquid crystals. The introduction of amide functionalities into molecules has been shown to be an effective strategy for directing the formation of ordered supramolecular structures through hydrogen bonding. rsc.org Studies on amorphous acetamide have confirmed that a hydrogen-bonded network readily forms between C=O and N-H groups. researchgate.net By systematically modifying the substituents on the pyrrole ring or the acetamide group, it may be possible to fine-tune the intermolecular forces and control the resulting morphology of the assembled structures. These materials could have potential applications in areas such as organic electronics, sensing, and biomaterials.

Table 4: Non-Covalent Interactions and Potential Supramolecular Architectures
Interacting MoietyType of Non-Covalent InteractionPotential Supramolecular Motif
Acetamide (N-H and C=O)Hydrogen Bonding1D chains, 2D sheets, helices
Pyrrole Ringπ-π StackingColumnar stacks, lamellar structures
Pyrrole C-H and Pyrrole π-systemC-H···π InteractionsInterlocking networks, crystal packing stabilization. researchgate.net
Ethyl Linker and other groupsVan der Waals ForcesDense packing in solid-state structures

Investigation of Environmental and Green Chemistry Applications

The unique electronic properties of the pyrrole ring and the coordinating ability of the acetamide group suggest that this compound and its derivatives could find applications in environmental and green chemistry. benthamdirect.com One of the most promising areas is in corrosion inhibition. Organic compounds containing π-electrons and heteroatoms like nitrogen and oxygen are known to be effective corrosion inhibitors because they can adsorb onto a metal surface and create a protective barrier. electrochemsci.org

Studies have shown that pyrrole and its derivatives can act as effective corrosion inhibitors for carbon steel in both acidic and saline environments. electrochemsci.orgresearchgate.net The mechanism involves the compound blocking both anodic and cathodic active sites on the metal surface. electrochemsci.org Future research could involve synthesizing derivatives of this compound and evaluating their performance as corrosion inhibitors for various metals and alloys. Computational methods like Density Functional Theory (DFT) can be used to predict the inhibition efficiency by calculating parameters related to the molecule's electronic structure, complementing experimental work. researchgate.netdergipark.org.tr Additionally, the pyrrole scaffold is a key building block for creating functional materials such as dyes and catalysts, and research into using this compound as a precursor for these materials aligns with the goals of sustainable chemical production. benthamdirect.comsemanticscholar.org

Table 5: Research Findings on Pyrrole Derivatives as Corrosion Inhibitors
Study FocusEnvironmentKey FindingsReference
Pyrrole derivatives on carbon steel1.0 M HClInhibitors act as a mixed-type, blocking both anodic and cathodic sites via adsorption. electrochemsci.org
Eugenol-pyrrole derivative on mild steel1.0 M HClSynthesized natural product derivative showed effective corrosion inhibition. rsc.org
Pyrrole with oxygen scavengers on carbon steel3.5 wt% NaCl solutionInhibition efficiency of pyrrole increased significantly with the addition of an oxygen scavenger (up to 67%). researchgate.net
Computational study of 1H-PyrroleTheoretical (DFT)Electronic parameters (EHOMO, ELUMO) correlate with inhibition efficiency, suggesting 1H-Pyrrole is a good anti-corrosion agent. researchgate.netdergipark.org.tr

Q & A

Q. What are the recommended synthetic routes for N-[2-(1H-pyrrol-1-yl)ethyl]acetamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of acetamide derivatives often involves palladium-catalyzed amidation or cyclization reactions, as demonstrated in similar compounds like N-(3-acetyl-1-benzyl-1H-indol-2-yl)acetamide . For this compound, a plausible route includes:

Amidation : React 2-(1H-pyrrol-1-yl)ethylamine with acetyl chloride in anhydrous dichloromethane under nitrogen.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Yield optimization requires controlling reaction temperature (0–5°C to minimize side reactions) and using a 1.2:1 molar ratio of acetyl chloride to amine. Monitor progress via TLC or LC-MS .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer :
  • 1H/13C NMR : Compare peaks with analogous compounds. For example, the pyrrole ring protons typically appear as multiplet signals at δ 6.1–6.5 ppm, while the acetamide carbonyl resonates near δ 168–170 ppm in 13C NMR .
  • Mass Spectrometry (HRMS) : Calculate the exact mass (e.g., C8H12N2O: 152.0950 g/mol) and match with experimental data.
  • FT-IR : Confirm the presence of amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported toxicity data for pyrrole-containing acetamides?

  • Methodological Answer : Contradictions in toxicity classifications (e.g., Category 2 vs. 4 oral toxicity) may arise from impurities, stereochemistry, or assay conditions. To address this:

Purity Analysis : Use HPLC (>98% purity) to exclude confounding impurities .

In Vitro Assays : Compare cytotoxicity (e.g., IC50 in HepG2 cells) across batches using MTT assays.

In Silico Modeling : Apply tools like ProTox-II to predict toxicity endpoints and cross-validate with experimental data .
Note: GHS classifications for similar compounds (e.g., H302 for acute oral toxicity) suggest cautious handling .

Q. How can researchers design experiments to evaluate the biological activity of this compound in proteomics or enzyme inhibition studies?

  • Methodological Answer :
  • Proteomics : Use affinity chromatography with the compound immobilized on NHS-activated resin to capture interacting proteins. Identify binders via tryptic digestion and LC-MS/MS .
  • Enzyme Inhibition : Screen against a panel of enzymes (e.g., kinases, proteases) using fluorescence-based assays. For example, measure IC50 values for acetylcholinesterase inhibition at varying concentrations (1–100 µM) .
  • Control Experiments : Include structurally related analogs (e.g., 2-(1H-pyrrol-2-yl)acetic acid) to assess specificity .

Q. What computational methods are suitable for studying the molecular interactions of this compound with biological targets?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to model binding poses with proteins (e.g., COX-2 or β-amyloid). Validate with molecular dynamics (MD) simulations (GROMACS, 100 ns trajectories) to assess stability .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gap) influencing reactivity .

Safety and Handling

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • Storage : Keep in a desiccator at 2–8°C under inert gas (argon) to prevent degradation.
  • Waste Disposal : Collect waste in sealed containers labeled "halogen-free organics" and incinerate via certified facilities .
  • Emergency Measures : For skin contact, rinse with 0.1 M acetic acid followed by water. In case of ingestion, administer activated charcoal (1 g/kg body weight) .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in NMR or mass spectrometry data during structural validation?

  • Methodological Answer :
  • Peak Assignments : Reconcile unexpected signals by spiking with authentic standards or using 2D NMR (HSQC, HMBC) to resolve overlapping peaks .
  • Isotopic Patterns : Check for chlorine/bromine isotopes in MS data (common in impurities from synthesis).
  • Collaborative Validation : Cross-check data with independent labs or databases like NIST Chemistry WebBook .

Comparative Studies

Q. What are the key differences in reactivity between this compound and its pyrazole or indole analogs?

  • Methodological Answer :
  • Electrophilic Substitution : Pyrrole derivatives undergo electrophilic substitution at the α-position, whereas pyrazole analogs react at the nitrogen. Compare regioselectivity using nitration (HNO3/H2SO4) .
  • Hydrogen Bonding : Indole-containing acetamides (e.g., indole-3-acetic acid) exhibit stronger H-bonding due to the NH group, impacting solubility and bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.